molecular formula C10H13BrN2O3 B6625235 (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol

(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol

Cat. No. B6625235
M. Wt: 289.13 g/mol
InChI Key: COCYQXYAOSFGRK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol, also known as BROMO-MEP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol works by binding to specific proteins or enzymes and altering their activity. It can also act as a competitive inhibitor, preventing other molecules from binding to the same protein or enzyme. The exact mechanism of action of (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol is still under investigation.
Biochemical and Physiological Effects:
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cholinesterase and acetylcholinesterase. (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to detect and quantify. It is also stable and can be easily synthesized. However, (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has some limitations. It can be toxic to cells at high concentrations, and it may interfere with other biological processes.

Future Directions

For the use of (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol include studying its effects on specific proteins and enzymes, exploring its potential as a therapeutic agent, and developing new fluorescent probes and imaging techniques.

Synthesis Methods

(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-5-methyl-4-nitroaniline with (S)-2-amino-1-propanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. Other methods involve the use of different reagents and solvents.

Scientific Research Applications

(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has been widely used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has also been used to study the effects of drugs on cells and tissues.

properties

IUPAC Name

(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-6-3-9(12-5-7(2)14)8(11)4-10(6)13(15)16/h3-4,7,12,14H,5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCYQXYAOSFGRK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)NC[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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